molecular formula C6H5FIN B1368116 4-Fluoro-3-iodoaniline CAS No. 647025-62-5

4-Fluoro-3-iodoaniline

Cat. No. B1368116
CAS RN: 647025-62-5
M. Wt: 237.01 g/mol
InChI Key: ZMIKWUHTLFMITC-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodoaniline is a chemical compound with the molecular formula C6H5FIN . It has a molecular weight of 237.01 g/mol . It is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoaniline is 1S/C6H5FIN/c7-5-2-1-4 (9)3-6 (5)8/h1-3H,9H2 . The compound has a canonical SMILES representation of C1=CC (=C (C=C1N)I)F .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodoaniline is a solid or semi-solid or liquid or lump . It has a molecular weight of 237.01 g/mol . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

I have conducted a search on the scientific research applications of 4-Fluoro-3-iodoaniline. Here’s a comprehensive analysis focusing on unique applications across different fields:

Organic Synthesis

4-Fluoro-3-iodoaniline: is used as an important raw material and intermediate in organic synthesis. It can be utilized in the photocatalytic fluorination and difluoromethylation of organic compounds, which are key steps in synthesizing organofluorine compounds . This compound’s unique reactivity due to the presence of both fluorine and iodine atoms makes it valuable for creating complex molecular structures.

Pharmaceuticals

In pharmaceuticals, 4-Fluoro-3-iodoaniline may play a role in enhancing the potency, selectivity, metabolic stability, and pharmacokinetics of drugs due to the electronegativity and small atomic size of fluorine . Its incorporation into bioactive molecules can significantly impact medicine development.

Agrochemicals

The compound’s application in agrochemicals is likely linked to its ability to introduce fluorine into molecules, which has been crucial for global food production. However, it’s important to note that the environmental impact of fluorine-containing products is under scrutiny .

Safety and Hazards

4-Fluoro-3-iodoaniline is classified as toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIKWUHTLFMITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600649
Record name 4-Fluoro-3-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodoaniline

CAS RN

647025-62-5
Record name 4-Fluoro-3-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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